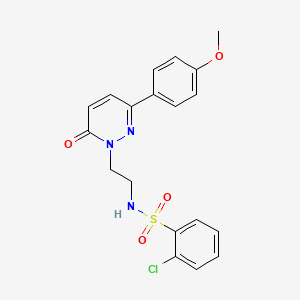

2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core. The molecule comprises:

- A benzenesulfonamide moiety substituted with a chlorine atom at the 2-position.

- A pyridazinone ring (1,6-dihydropyridazin-6-one) substituted with a 4-methoxyphenyl group at the 3-position.

- An ethyl linker connecting the sulfonamide nitrogen to the pyridazinone ring.

This compound is structurally designed to combine the pharmacophoric features of sulfonamides (known for enzyme inhibition and antimicrobial activity) with pyridazinones, which are associated with anti-inflammatory, anticancer, and kinase inhibitory properties . Its synthesis likely involves multistep reactions, including nucleophilic substitution and coupling strategies, as seen in analogous pyridazinone derivatives .

Properties

IUPAC Name |

2-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c1-27-15-8-6-14(7-9-15)17-10-11-19(24)23(22-17)13-12-21-28(25,26)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVJMMRDLAZGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- IUPAC Name : 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Molecular Formula : C20H18ClN3O3S

- Molar Mass : 383.88 g/mol

| Property | Value |

|---|---|

| CAS Number | 921825-95-8 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus altering cellular functions.

- Receptor Binding : It could bind to various receptors on cell membranes, triggering intracellular signaling cascades.

- Nucleic Acid Interaction : The compound may interfere with DNA and RNA processes, affecting gene expression and protein synthesis.

Biological Activities

Preliminary studies indicate that 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens.

- Anticancer Activity : Research suggests that it may possess anticancer properties through mechanisms such as tubulin inhibition and apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide.

Study on Anticancer Activity

A study focusing on similar pyridazine derivatives demonstrated significant anticancer effects against various human cancer cell lines, including SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate). The most active compounds exhibited IC50 values below 5 µM, indicating potent inhibition of cell growth and tubulin assembly.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| OXi8006 | 1.1 | SK-OV-3 |

| Compound 35 | 1.0 | DU-145 |

| Compound 36 | 1.1 | NCI-H460 |

These findings suggest that structural modifications in pyridazine derivatives can enhance their biological potency.

Mechanistic Studies

Further mechanistic studies have revealed that compounds similar to 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can effectively inhibit tubulin polymerization, a crucial process for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

Enzyme Inhibition

- Target Compound : The sulfonamide group may confer carbonic anhydrase or cyclooxygenase (COX) inhibitory activity, as seen in related sulfonamides .

- Pyridazinone-Piperazine Derivatives (e.g., 6f, 6h) : Exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.2–3.8 μM) due to the piperazine moiety’s interaction with catalytic sites.

- Benzyloxy Pyridazinones (e.g., 5a) : Moderate COX-2 selectivity (IC₅₀ = 0.8 μM) attributed to bulky benzyloxy groups.

Physicochemical Properties

*Calculated based on molecular formula (C₁₉H₁₈ClN₃O₄S).

Research Implications

The target compound’s structural uniqueness lies in its hybrid sulfonamide-pyridazinone design, which may synergize enzyme inhibition (sulfonamide) and kinase modulation (pyridazinone). Future studies should prioritize:

- In vitro kinase assays (e.g., EGFR, VEGFR).

- Comparative ADMET profiling against analogs like 6f or 5a.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.